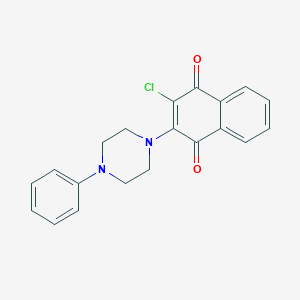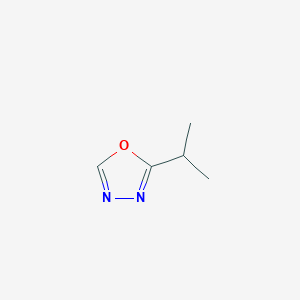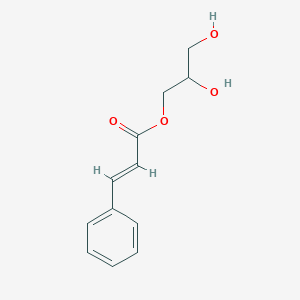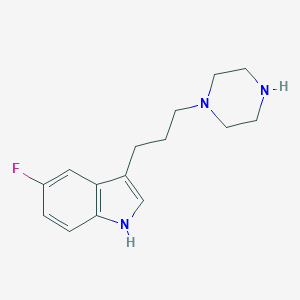
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole, commonly known as FPPPI, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. FPPPI is a derivative of indole, a naturally occurring compound found in many plants, and has been synthesized through various methods.
作用機序
FPPPI acts as an SSRI by blocking the reuptake of serotonin in the brain, leading to increased serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By increasing serotonin levels, FPPPI may have an antidepressant effect.
生化学的および生理学的効果
FPPPI has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FPPPI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. FPPPI has been found to have a low toxicity profile in animal studies.
実験室実験の利点と制限
FPPPI has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have anti-tumor properties and may be useful for cancer research. FPPPI has also been shown to have an antidepressant effect and may be useful for studying depression and anxiety disorders. However, FPPPI has limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. FPPPI may also have off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of FPPPI. One direction is to study its potential use in the treatment of cancer. FPPPI has been shown to have anti-tumor properties, and further research may lead to the development of new cancer therapies. Another direction is to study its potential use in the treatment of depression and anxiety disorders. FPPPI has been shown to act as an SSRI and may be useful for the development of new antidepressant drugs. Further research is also needed to study the off-target effects of FPPPI and to develop new methods for synthesizing and modifying the compound.
合成法
FPPPI has been synthesized through various methods, including the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propanol in the presence of a catalyst. Another method involves the reaction of 5-fluoroindole with 3-(piperazin-1-yl)propyl chloride in the presence of a base. The yield and purity of FPPPI depend on the synthesis method used.
科学的研究の応用
FPPPI has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor properties and has been used in cancer research. FPPPI has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been shown to increase serotonin levels in the brain.
特性
CAS番号 |
163860-25-1 |
|---|---|
製品名 |
5-Fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
分子式 |
C15H20FN3 |
分子量 |
261.34 g/mol |
IUPAC名 |
5-fluoro-3-(3-piperazin-1-ylpropyl)-1H-indole |
InChI |
InChI=1S/C15H20FN3/c16-13-3-4-15-14(10-13)12(11-18-15)2-1-7-19-8-5-17-6-9-19/h3-4,10-11,17-18H,1-2,5-9H2 |
InChIキー |
PZZUNARSWGHFCR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
正規SMILES |
C1CN(CCN1)CCCC2=CNC3=C2C=C(C=C3)F |
同義語 |
5-fluoro-3-(3-(piperazin-1-yl)propyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



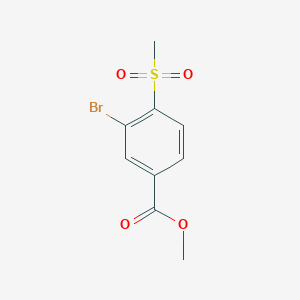
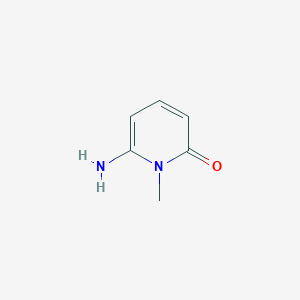
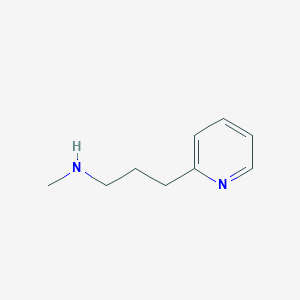
![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
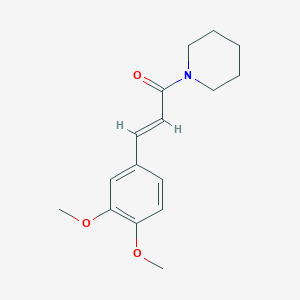
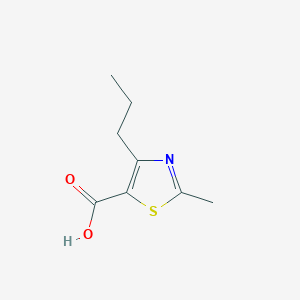
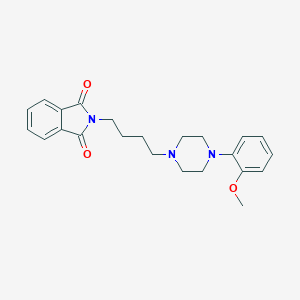
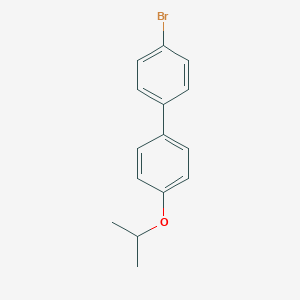
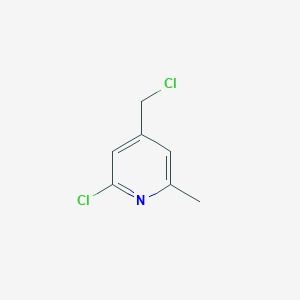
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
